Researchers seeking CNS-penetrant kinase inhibitor scaffolds face a critical gap: few building blocks combine the indazole pharmacophore with both a synthetic handle for rapid SAR and drug-like physicochemical properties. 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole (CAS 1207174-95-5) addresses this need: • CNS MPO-compliant profile: LogP 0.63, MW 263 Da, tPSA 56.3 Ų, ideal for brain-penetrant library design • Bromo handle at 6-position enables efficient Suzuki coupling diversification • Unprotected indazole NH permits orthogonal functionalization strategies unavailable with N-protected analogs. Supplied at 98% purity for reliable high-throughput SAR campaigns.
Molecular FormulaC10H7BrN4
Molecular Weight263.098
CAS No.1207174-95-5
Cat. No.B580975
⚠ Attention: For research use only. Not for human or veterinary use.
6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole (CAS 1207174-95-5) is a heterocyclic building block characterized by an indazole core substituted with a bromine atom at the 6-position and an imidazol-2-yl group at the 3-position . This molecular architecture combines the privileged indazole pharmacophore with a bromo handle for cross-coupling diversification and an imidazole moiety capable of engaging biological targets via hydrogen bonding and metal coordination . The compound is primarily utilized in medicinal chemistry research as a scaffold for kinase inhibitor libraries, with preliminary evidence suggesting potential interactions with bromodomain proteins [1]. Its calculated lipophilicity (LogP 0.63) and polar surface area (56.3 Ų) position it favorably within central nervous system (CNS) drug-like chemical space .
1Indazole-imidazole scaffold for kinase inhibitor library design
The assumption that any 6-bromoindazole or 3-imidazolylindazole derivative can serve as a generic replacement for 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole is fundamentally flawed due to the compound's unique combination of substitution pattern and physicochemical properties. The precise placement of the bromine atom at the 6-position of the indazole ring dictates both synthetic accessibility and biological activity [1]. While unsubstituted 6-bromo-1H-indazole (LogP 2.59) is significantly more lipophilic, the target compound exhibits markedly reduced lipophilicity (LogP 0.63) due to the polar imidazole appendage, altering membrane permeability and protein-binding profiles [2]. Furthermore, the presence of both a bromo leaving group and an unprotected NH on the indazole core enables orthogonal diversification strategies that are unavailable with N-protected or differently substituted analogs . These structural nuances translate directly into divergent biological outcomes; for instance, while many indazoles are being explored as kinase inhibitors, the specific imidazole-containing motif may confer distinct target engagement profiles [3].
Target compound6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole with reported LogP 0.63 and free NH indazole core
6-Bromo-1H-indazoleSignificantly higher lipophilicity may alter membrane permeability and protein-binding profiles
Target compoundFree NH on indazole core enables orthogonal protection and diversification strategies
Target compoundImidazole moiety at 3-position may confer distinct target engagement profiles
1H-indazoleLacks imidazole appendage; target-engagement context may differ substantially
[1] L'INDAZOLE ET SES DERIVES : SYNTHESES, REACTIVITES ET PROPRIETES BIOLOGIQUES. Revue Marocaine des Sciences Agronomiques et Vétérinaires. 2018; 6(2): 155-162. https://revues.imist.ma/index.php/RMSAV/article/view/12230 View Source
The target compound exhibits significantly lower lipophilicity compared to its simpler analog 6-bromo-1H-indazole, as determined by calculated partition coefficients . This difference arises from the presence of the polar imidazol-2-yl group at the 3-position, which introduces additional hydrogen bond donors and acceptors [1].
Lipophilicity ProfileCross-study comparable
Target: LogP 0.63
6-Bromo-1H-indazole: LogP 2.33
ΔLogP = -1.69
Reported lipophilicity shift may guide CNS penetration interpretation
Computational prediction (ACD/Labs or similar algorithm)
Why This Matters
A LogP reduction of 1.69 units translates to an approximately 50-fold decrease in octanol-water partitioning, which is a critical factor in predicting blood-brain barrier penetration, aqueous solubility, and overall drug-likeness.
The topological polar surface area (tPSA) of the target compound is approximately double that of the unsubstituted indazole core, primarily due to the imidazole moiety . This elevated PSA influences membrane permeability and transporter recognition [1].
Polar Surface AreaCross-study comparable
Target: tPSA 56.30 Ų
1H-indazole: tPSA 28.68 Ų
ΔtPSA = +27.62 Ų
PSA shift suggests permeability profile may differ
Computational prediction; may influence oral absorption context
Polar Surface AreaCNS MPODrug-likeness
Evidence Dimension
Topological Polar Surface Area (tPSA)
Target Compound Data
56.30000 Ų
Comparator Or Baseline
1H-indazole (CAS 271-44-3): 28.68 Ų
Quantified Difference
ΔtPSA = +27.62 Ų
Conditions
Computational prediction
Why This Matters
A tPSA above 40 Ų is generally associated with reduced CNS penetration but improved oral absorption, positioning this compound as a potential candidate for peripherally restricted or gut-targeted therapies.
Polar Surface AreaCNS MPODrug-likeness
[1] Molbase. 1H-indazole. CAS 271-44-3. PSA: 28.68000. http://m.molbase.cn/en/271-44-3-mol.html View Source
Acid Dissociation Constant vs. 1H-indazole
The most acidic proton of the target compound is predicted to be significantly more acidic than that of the parent 1H-indazole, a consequence of the electron-withdrawing character of the imidazole substituent [1]. This shift in pKa affects the compound's ionization state at physiological pH and its ability to form salt bridges with biological targets .
Acid Dissociation ConstantCross-study comparable
Target: pKa 4.78 ± 0.10
1H-indazole: pKa 14.00 ± 0.10
ΔpKa = -9.22
Ionization state context may influence distribution at physiological pH
A pKa below 5 indicates that the compound will be predominantly deprotonated (anionic) at physiological pH (7.4), which can drastically influence plasma protein binding, volume of distribution, and renal clearance.
The 6-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . In contrast, the imidazole ring at the 3-position is typically introduced via de novo heterocycle synthesis, making the final compound a convergent intermediate for rapid analog generation [1].
Orthogonal DiversificationClass-level
6-Bromo enables direct C-C / C-N bond formation at indazole core
Analog without bromo handle: requires prior halogenation
Single reactive site supports library diversification workflow
Qualitative class-level inference; reaction scope may vary
6-bromo substituent enables direct C-C or C-N bond formation at indazole core
Comparator Or Baseline
3-(1H-imidazol-2-yl)-1H-indazole (lacks bromo handle): requires prior halogenation or alternative functionalization strategy
Quantified Difference
N/A (qualitative)
Conditions
Standard palladium-catalyzed cross-coupling conditions
Why This Matters
The presence of a single, well-defined reactive site minimizes byproduct formation and simplifies purification during library synthesis, reducing cost and time per analog.
[1] L'INDAZOLE ET SES DERIVES : SYNTHESES, REACTIVITES ET PROPRIETES BIOLOGIQUES. Revue Marocaine des Sciences Agronomiques et Vétérinaires. 2018; 6(2): 155-162. https://revues.imist.ma/index.php/RMSAV/article/view/12230 View Source
Bromodomain Binding Affinity
A structurally related analog (CHEMBL5282240 / BDBM50615275) was evaluated for binding to the bromodomain of testis-specific protein BRDT, a member of the BET family [1]. While not the exact target compound, this data suggests that the indazole-imidazole scaffold may engage bromodomains, a class of epigenetic readers implicated in cancer and inflammation [2].
Bromodomain BindingData to verify
Analog CHEMBL5282240: Kd 830 nM
Target: BRDT bromodomain 1 (human)
Reported analog binding context; direct data to verify
Indirect evidence; target-compound affinity not directly measured
BromodomainEpigeneticsBRDTBinding affinity
Evidence Dimension
Binding affinity (Kd)
Target Compound Data
N/A (data for analog)
Comparator Or Baseline
Analog CHEMBL5282240: Kd = 830 nM (BRDT bromodomain 1)
Quantified Difference
N/A
Conditions
BROMOscan assay; human partial length BRDT bromodomain 1 (N21 to E137 residues) expressed in bacterial system
Why This Matters
This binding data, though indirect, provides a tangible biological hypothesis for this compound class, guiding medicinal chemists toward specific target families for further optimization.
BromodomainEpigeneticsBRDTBinding affinity
[1] BindingDB. BDBM50615275. CHEMBL5282240. Binding affinity to human BRDT bromodomain 1. Kd: 830 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50615275 View Source
The molecular weight of the target compound (263.09 g/mol) falls within an optimal range for CNS drug discovery (typically <400 Da) and is lower than many kinase inhibitor scaffolds, which often exceed 350 Da . This property, combined with its moderate lipophilicity and PSA, positions it favorably in CNS multiparameter optimization (MPO) scoring models [1].
Molecular WeightClass-level
263.09 g/mol
Δ = -136.91 g/mol from 400 Da upper limit
Within reported CNS drug-like range
Class-level property; correlates with passive diffusion potential
Molecular weightDrug-likenessCNS MPOLead-likeness
Evidence Dimension
Molecular Weight
Target Compound Data
263.09300 g/mol
Comparator Or Baseline
Ideal CNS drug-like molecular weight: <400 g/mol
Quantified Difference
Within ideal range (Δ = -136.907 g/mol from upper limit)
Conditions
Standard molecular weight calculation
Why This Matters
Lower molecular weight generally correlates with improved oral bioavailability and passive diffusion, reducing the risk of efflux transporter recognition.
Molecular weightDrug-likenessCNS MPOLead-likeness
[1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi: 10.1602/neurorx.2.4.541. View Source
Given its favorable CNS MPO profile (LogP 0.63, MW 263 Da, tPSA 56 Ų) , this compound serves as an excellent core scaffold for CNS-targeted kinase inhibitor libraries. The bromo handle allows rapid analog synthesis via Suzuki coupling to explore peripherally restricted or brain-penetrant variants. Its distinct ionization state at physiological pH (predicted pKa 4.78) [1] may also reduce P-glycoprotein-mediated efflux, a common liability in CNS drug candidates.
Epigenetic Probe for Bromodomain Targeting
The binding data for a structural analog (Kd 830 nM for BRDT bromodomain 1) [2] suggests that derivatives of this compound may engage the acetyl-lysine binding pocket of BET bromodomains. This compound can be used as a starting point for structure-activity relationship (SAR) studies aimed at improving affinity and selectivity for specific BET family members, with the bromine atom providing a convenient vector for iterative optimization.
Cross-Coupling Methods for Unprotected Indazoles
The presence of both a free NH on the indazole core and a bromine atom at the 6-position makes this compound an ideal model substrate for developing new cross-coupling methodologies that tolerate unprotected heterocycles . Its moderate lipophilicity also simplifies purification compared to more hydrophobic analogs, facilitating reaction optimization and high-throughput experimentation.
[2] BindingDB. BDBM50615275. CHEMBL5282240. Binding affinity to human BRDT bromodomain 1. Kd: 830 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50615275 View Source
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